
3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
“3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N . It has a molecular weight of 218.12 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is 1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H/t7-,8-; . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms.
Physical And Chemical Properties Analysis
“3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 218.12 g/mol .
Wissenschaftliche Forschungsanwendungen
C10H13Cl2N C_{10}H_{13}Cl_{2}N C10H13Cl2N
and a molecular weight of 218.12 g/mol . It has several potential applications across different fields of scientific research. Here’s a comprehensive analysis focusing on six distinct applications:Pharmacology
In pharmacology, this compound could be used for the synthesis of various pharmaceuticals due to its chemical structure which allows for the addition of multiple functional groups. Its potential for creating ligands that can bind to specific receptors in the body makes it valuable for drug development, particularly in the design of new therapeutic agents targeting neurological disorders .
Material Science
The compound’s unique structure may be utilized in material science, particularly in the development of novel organic compounds with specific physical properties. These properties could be tailored for use in creating new types of polymers or coatings that require specific molecular interactions .
Chemical Synthesis
As a building block in chemical synthesis, “3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” can be employed in the construction of complex organic molecules. Its reactive amine group makes it a versatile precursor for the synthesis of a wide range of chemical products, including dyes, resins, and other industrial chemicals .
Biochemistry Research
In biochemistry, this compound can be used to study enzyme-substrate interactions due to its potential to act as a substrate mimic. It could also be instrumental in probing the mechanisms of enzyme catalysis and inhibition, which is crucial for understanding metabolic pathways and designing inhibitors for enzymes of clinical importance.
Medical Research
Medical research could benefit from the application of this compound in the development of diagnostic tools. It could be used as a contrast agent or a tracer in imaging techniques to visualize biological processes in real-time. Additionally, it may have applications in the study of disease pathogenesis at the molecular level .
Industrial Uses
Industrially, “3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” might be used in the manufacture of specialty chemicals where high purity and specific chemical properties are required. Its stability under various conditions makes it suitable for use in processes that involve high temperatures or corrosive environments .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKAALHTXUDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807941-06-5 | |
| Record name | 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




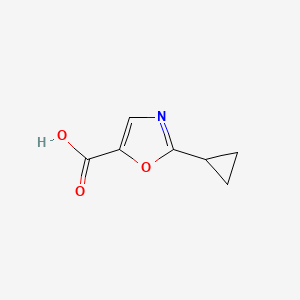
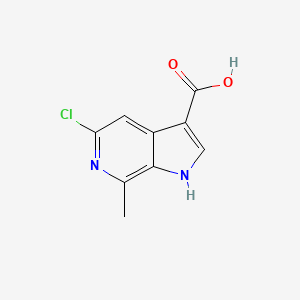

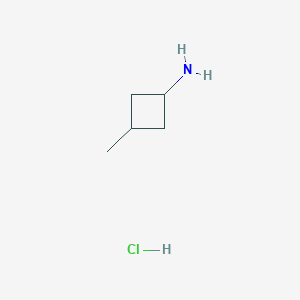

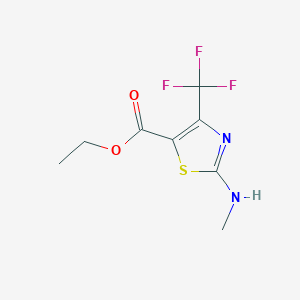
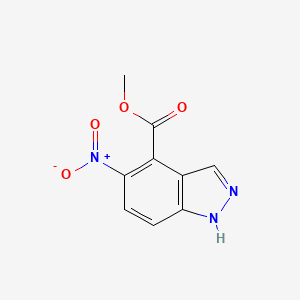

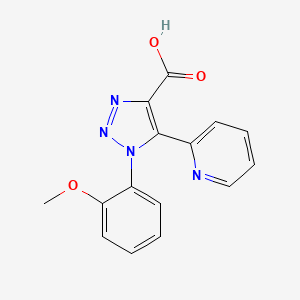

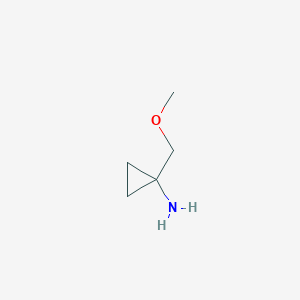
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)
